molecular formula C13H15NO3 B8195195 (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid

(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid

Cat. No.: B8195195
M. Wt: 233.26 g/mol
InChI Key: RPDPHEZMQVNFNN-LLVKDONJSA-N
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Description

(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid is a chiral compound with a unique structure that includes an isoindolinone moiety and a pentanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid typically involves the following steps:

    Formation of Isoindolinone Moiety: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

    Introduction of Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Attachment of Pentanoic Acid Side Chain: The pentanoic acid side chain is attached through a series of reactions, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the isoindolinone ring or the pentanoic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindolinone moiety may play a key role in binding to these targets, while the chiral center and pentanoic acid side chain contribute to the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-oxoisoindolin-2-yl)pentanoic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    2-(1-oxoisoindolin-2-yl)butanoic acid: A similar compound with a shorter side chain, which may affect its chemical and biological properties.

    2-(1-oxoisoindolin-2-yl)hexanoic acid: A similar compound with a longer side chain, which may influence its solubility and reactivity.

Uniqueness

(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid is unique due to its specific chiral center and the combination of the isoindolinone moiety with the pentanoic acid side chain. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDPHEZMQVNFNN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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